MFCD18317532

Description

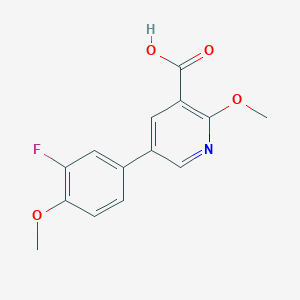

MFCD18317532 (5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid) is a halogenated aromatic compound with the molecular formula C₁₄H₁₂FNO₄ and a molecular weight of 277.25 g/mol. It is characterized by a nicotinic acid backbone substituted with a 3-fluoro-4-methoxyphenyl group and a methoxy group at the 2-position of the pyridine ring. The compound is synthesized and supplied by Aromsyn with a purity of ≥95%, supported by batch-specific Certificates of Analysis (COA) and structural characterization data .

Properties

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4/c1-19-12-4-3-8(6-11(12)15)9-5-10(14(17)18)13(20-2)16-7-9/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEZOJJAZJBKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687561 | |

| Record name | 5-(3-Fluoro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-90-0 | |

| Record name | 5-(3-Fluoro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of “MFCD18317532” involves several routes, each with specific reaction conditions. Common synthetic methods include:

Melt Spinning: This method involves heating the raw materials to a molten state and then rapidly cooling them to form fibers.

Wet Spinning: In this process, the compound is dissolved in a solvent and then extruded through a spinneret into a coagulation bath, where it solidifies.

Electrospinning: This technique uses an electric field to draw the compound into fine fibers from a liquid solution.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

“MFCD18317532” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

“MFCD18317532” has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of complex molecules and materials.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its therapeutic potential and pharmacological properties.

Industry: It is used in the production of advanced materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of “MFCD18317532” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications and Limitations

- This compound ’s structural complexity offers advantages in drug design but may complicate synthetic reproducibility compared to simpler halogenated aromatics.

- Limited public data on the pharmacokinetics of this compound necessitates further studies to evaluate its metabolic stability and toxicity .

- The compounds compared here share halogenation but differ in core scaffolds, highlighting the need for tailored synthetic strategies for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.